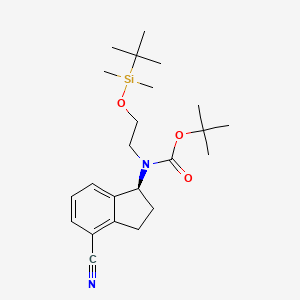
(R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride
Overview
Description
(R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride, also known as (R)-3-Methyl-1-(piperidin-3-yl)urea HCl, is a chiral compound with potential applications in the synthesis of pharmaceuticals, as well as in the field of materials science. It is a white crystalline solid with a melting point of 135-136°C. It is soluble in water, methanol, and ethanol, and slightly soluble in acetone. (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride is an important precursor for the synthesis of a variety of pharmaceuticals, such as antibiotics, anti-inflammatory agents, and antifungal agents. It is also used in the synthesis of materials for various applications, such as coatings, adhesives, and catalysts.
Scientific Research Applications
Corrosion Inhibition
One application of urea-derived Mannich bases, which include compounds similar to (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride, is in corrosion inhibition. These compounds have been shown to effectively inhibit corrosion on mild steel surfaces in acidic environments. Their effectiveness is influenced by the concentration of the inhibitor and the temperature of the solution, and their adsorption on steel surfaces follows Langmuir's adsorption isotherm (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Soluble Epoxide Hydrolase Inhibition
Ureas with a piperidinyl moiety, similar to (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride, have been explored for their ability to inhibit soluble epoxide hydrolase (sEH). These inhibitors have demonstrated potential in reducing hyperalgesia in animal models and improving pharmacokinetic parameters compared to previous inhibitors (Rose et al., 2010), (Anandan et al., 2011).
Synthetic Process Development
There has been research into developing scalable and efficient synthetic processes for compounds structurally related to (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride. These processes are important for producing novel inhibitors used in the treatment of central nervous system disorders (Wei et al., 2016).
Drug Development
Similar urea compounds have been investigated in drug development, particularly as CGRP receptor antagonists and in the treatment of various medical conditions. This involves developing synthesis methods for these compounds and exploring their potential as therapeutic agents (Cann et al., 2012).
properties
IUPAC Name |
1-methyl-3-[(3R)-piperidin-3-yl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOILQJCWJMERY-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N[C@@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1349699-82-6 | |
| Record name | Urea, N-methyl-N′-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349699-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027520.png)



![N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide](/img/structure/B3027527.png)
![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3027528.png)
![Tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B3027531.png)


